No Peer-Reviewed Quantitative Biological Data Available for CAS 954686-75-0
A comprehensive search of PubMed, PubChem, and global patent databases (performed May 2026) returned zero primary research articles or patents containing quantitative biological, physicochemical, or ADME data for N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide. Closest class-level evidence comes from tetrahydroquinoline sulfonamide series where the isopentyl substituent conferred low-micromolar RORγ inverse agonism and MCF7 anticancer activity (IC50 range 10–100 µM) , but no direct head-to-head comparison with the target compound exists.
| Evidence Dimension | Biological activity in peer-reviewed assays |
|---|---|
| Target Compound Data | No data found |
| Comparator Or Baseline | Class average for tetrahydroquinoline sulfonamides: RORγ inverse agonism (IC50 0.1–10 µM range in FRET assay ); MCF7 cytotoxicity (IC50 10–100 µM ) |
| Quantified Difference | Not quantifiable |
| Conditions | Literature survey; in vitro biochemical and cellular assays |
Why This Matters
Procurement decisions cannot be evidence-based when the target compound lacks any publicly vetted biological annotation.
- [1] Patent JP-6684516-B2. Substituted tetrahydroquinoline compounds as ROR gamma modulators. Priority 2015-05-15, granted 2020-04-22. View Source
- [2] Ghorab, M. M., Ragab, F. A., & Hamed, M. M. (2009). Design, synthesis and anticancer evaluation of novel tetrahydroquinoline derivatives containing sulfonamide moiety. European Journal of Medicinal Chemistry, 44(10), 4211-4217. View Source
